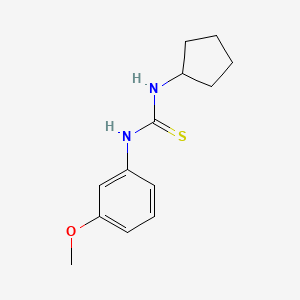
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammation. CPI-455 has shown promise as a potential therapeutic agent for these diseases, and research on its synthesis, mechanism of action, and effects is ongoing.
Mechanism of Action
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional coactivators. This, in turn, leads to a decrease in the expression of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the growth of cancer cells and reducing inflammation, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N'-(3-methoxyphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BET proteins in disease and for developing new therapeutic agents. However, one limitation is that it may not be effective in all types of cancer cells or in all models of inflammation. Further research is needed to determine its efficacy in different contexts.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of new analogs and derivatives that may have improved efficacy and selectivity. Another area of focus is the identification of biomarkers that can predict response to this compound and other BET inhibitors. Additionally, researchers are investigating the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy.
Synthesis Methods
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride, followed by the addition of thiourea. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for cancer and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia and triple-negative breast cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROPADNMUNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

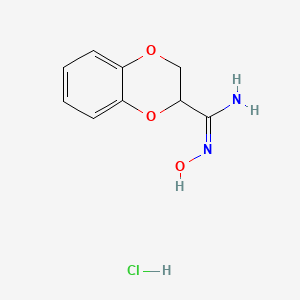
![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
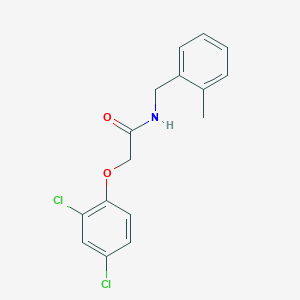

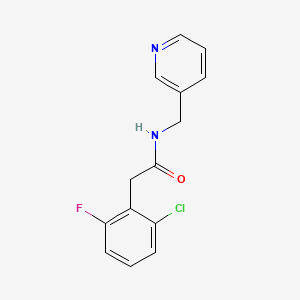
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)




![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
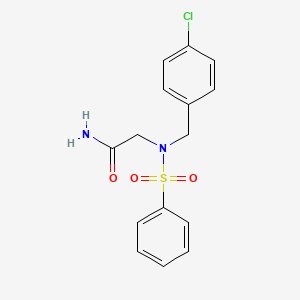
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)